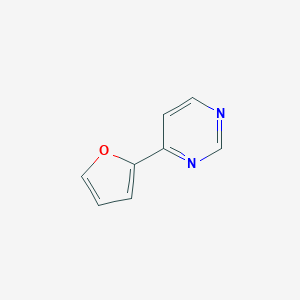
4-(Furan-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C8H6N2O. It is also known as 2-furylpyrimidine and has a furan ring attached to a pyrimidine ring. This compound has attracted significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)pyrimidine varies depending on its application. In the pharmaceutical industry, it has been found to inhibit various enzymes and signaling pathways involved in cancer cell growth and inflammation. In the agrochemical industry, it has been found to inhibit the growth of pests and weeds by disrupting their metabolic pathways. In the materials science field, it has been found to exhibit semiconducting and luminescent properties.
Biochemische Und Physiologische Effekte
4-(Furan-2-yl)pyrimidine has been found to exhibit various biochemical and physiological effects depending on its application. In the pharmaceutical industry, it has been found to induce apoptosis (cell death) in cancer cells and reduce inflammation in animal models. In the agrochemical industry, it has been found to inhibit the growth of pests and weeds by disrupting their metabolic pathways. In the materials science field, it has been found to exhibit semiconducting and luminescent properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Furan-2-yl)pyrimidine in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to exhibit different biochemical and physiological effects depending on its application. However, some limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 4-(Furan-2-yl)pyrimidine. In the pharmaceutical industry, further research is needed to fully understand its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. In the agrochemical industry, further research is needed to optimize its effectiveness as a pesticide and herbicide. In the materials science field, further research is needed to develop new applications for its semiconducting and luminescent properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
Several methods have been developed for the synthesis of 4-(Furan-2-yl)pyrimidine. One of the most commonly used methods involves the reaction of 2-chloro-4-nitropyrimidine with furan in the presence of a base, such as potassium carbonate or sodium hydride. Another method involves the reaction of 2-aminopyrimidine with furfural in the presence of a catalyst, such as sulfuric acid or trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)pyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In the agrochemical industry, it has been studied as a potential pesticide and herbicide. In the materials science field, it has been investigated for its potential use in organic electronics and optoelectronics.
Eigenschaften
CAS-Nummer |
17749-82-5 |
|---|---|
Produktname |
4-(Furan-2-yl)pyrimidine |
Molekularformel |
C8H6N2O |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
4-(furan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-2-8(11-5-1)7-3-4-9-6-10-7/h1-6H |
InChI-Schlüssel |
JJVYEIIAFBXFEX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NC=NC=C2 |
Kanonische SMILES |
C1=COC(=C1)C2=NC=NC=C2 |
Synonyme |
Pyrimidine, 4-(2-furanyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



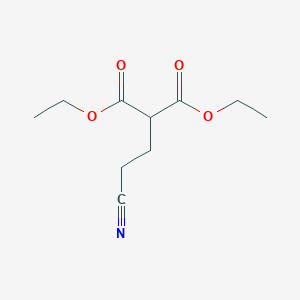
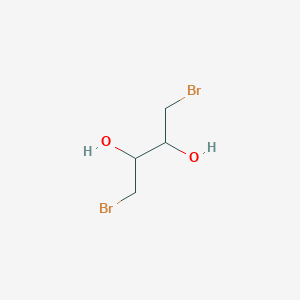
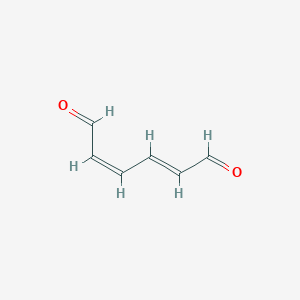
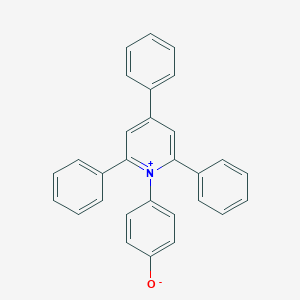
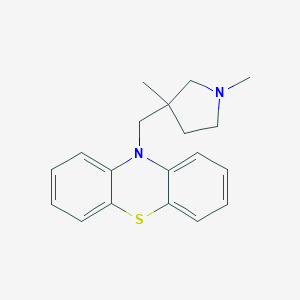
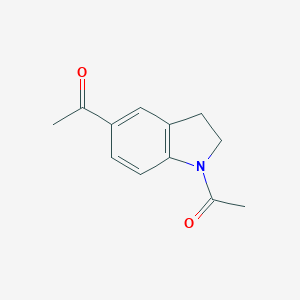
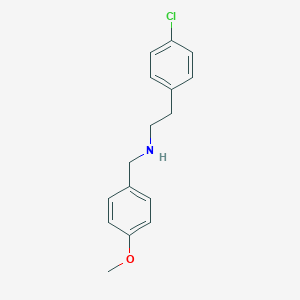
![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
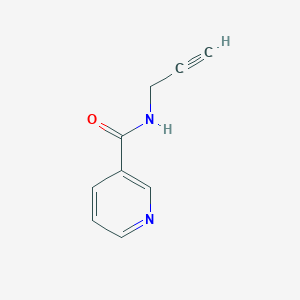
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
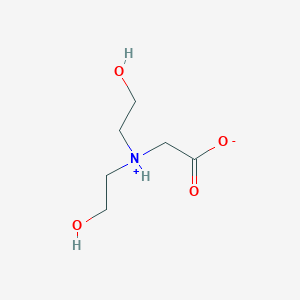
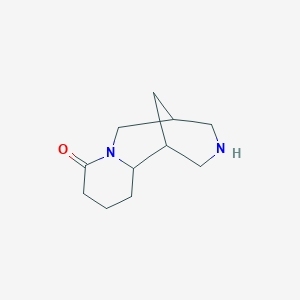
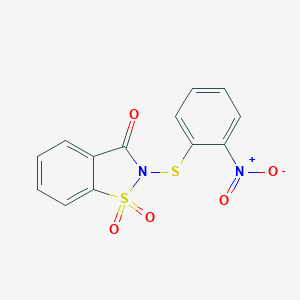
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)